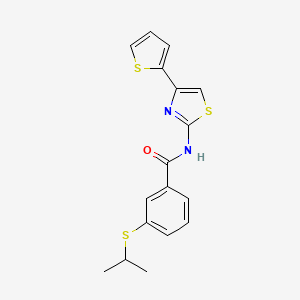

3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-propan-2-ylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS3/c1-11(2)23-13-6-3-5-12(9-13)16(20)19-17-18-14(10-22-17)15-7-4-8-21-15/h3-11H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGDDQUQTFVDFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thiourea derivative with α-haloketones under basic conditions.

Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Attachment of the Benzamide Group: The final step involves the acylation of the thiazole-thiophene intermediate with an isopropylthio-substituted benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the thiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the isopropylthio group or to reduce the thiazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: De-thio-substituted benzamide or reduced thiazole derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: The compound can be used in the synthesis of organic semiconductors or as a building block for advanced materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations:

Thiophen-2-yl substitution on the thiazole ring is a shared feature with compound 26 and 12, suggesting a role in π-π stacking interactions with biological targets .

Synthetic Pathways: The synthesis of benzamide-thiazole derivatives typically involves coupling benzoyl chlorides or activated carboxylic acids with 2-aminothiazoles (e.g., EDCI/HOBt-mediated reactions as in 7a) . Thiophene-containing analogs (e.g., compound 26) often require multi-step reactions, including condensation and cyclization .

Pharmacological Comparisons

- Antiproliferative Activity: Compound 26 (IC₅₀ = 10.25 µM) and related thiophene derivatives exhibit potent activity against breast cancer cells, surpassing doxorubicin in some cases .

- Adjuvant Activity: Aminothiazole derivatives like compound 2D216 enhance TLR adjuvant responses by prolonging NF-κB signaling . The isopropylthio group in the target compound may similarly modulate immune pathways.

Physicochemical Properties

- Solubility : Sulfonyl and sulfonamide groups (e.g., in 7a and 26) improve water solubility compared to hydrophobic isopropylthio or trifluoroacetyl substituents .

- Stability : Thioether bonds (e.g., isopropylthio) are generally more stable under physiological conditions than enamine or trifluoroacetyl groups .

Biological Activity

3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₇H₁₆N₂OS₃

- Molecular Weight : 368.45 g/mol

- CAS Number : 955600-63-2

The structure includes a benzamide core with an isopropylthio group and a thiazolyl-thiophene moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole and thiophene rings can engage in π-π stacking interactions and hydrogen bonding, enhancing binding affinity to specific enzymes or receptors. This interaction can modulate their activity, leading to therapeutic effects.

Anticancer Properties

Research indicates that derivatives of benzamide compounds, including those similar to this compound, exhibit significant anticancer activity. For instance, studies have shown that such compounds can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival.

-

In Vitro Studies :

- Compounds similar to this compound have demonstrated efficacy against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells.

- Mechanistic studies reveal that these compounds can induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.

-

In Vivo Studies :

- Animal models have shown that these compounds can effectively reduce tumor growth with minimal toxicity to normal tissues. For example, xenograft models indicated a significant reduction in tumor size with treatment.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, potentially making it useful in treating bacterial infections.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects of thiazole derivatives; found that compounds similar to this compound inhibited cell proliferation in MCF-7 cells by inducing apoptosis through ROS generation. |

| Study 2 | Explored the synthesis and biological evaluation of benzamide derivatives; identified significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |

| Study 3 | Evaluated the pharmacokinetics of related compounds; demonstrated favorable absorption and distribution characteristics in vivo, supporting further development as therapeutic agents. |

Q & A

Q. How can 3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide be synthesized and characterized in a research setting?

Methodological Answer: The synthesis typically involves three key steps:

Thiazole Ring Formation : React 2-aminothiazole derivatives with α-haloketones or α-bromoacetophenones under reflux in ethanol or THF (see analogous methods in , Scheme 1).

Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the benzamide moiety to the thiazole-thiophene scaffold (as in , compound 29).

Isopropylthio Incorporation : Introduce the isopropylthio group via nucleophilic substitution using isopropylthiol and a base (e.g., K₂CO₃) in DMF at 60–80°C.

Q. Characterization :

- NMR Spectroscopy : Confirm regiochemistry via ^1H NMR (e.g., thiophene protons at δ 7.2–7.8 ppm, thiazole protons at δ 6.7–7.0 ppm) .

- FT-IR : Validate amide C=O stretch (~1650–1680 cm⁻¹) and thioether C-S stretch (~650–700 cm⁻¹) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .

Q. What analytical methods are recommended to confirm the structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₅N₂OS₂: 327.0634) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry (if crystalline) .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S values (e.g., ±0.3% deviation) .

Q. How can researchers investigate the biological activity of this compound against kinase targets?

Methodological Answer:

Target Selection : Prioritize kinases with structural homology to ITK or HDAC2, as benzamide-thiazole derivatives are known inhibitors ().

Enzyme Assays :

- Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., ITK) at 1–10 µM compound concentrations .

- IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) in triplicate, using staurosporine as a positive control.

Cellular Validation : Test cytotoxicity in Jurkat T-cells (CC₅₀) and correlate with kinase inhibition .

Key Consideration : Optimize solubility using DMSO stocks (<0.1% final concentration) to avoid false negatives.

Q. How to design experiments to explore the structure-activity relationship (SAR) of this compound?

Methodological Answer:

Core Modifications :

- Replace the thiophene ring with pyridine () or benzodioxole () to assess electronic effects.

- Vary the isopropylthio group to tert-butylthio or phenylthio for steric analysis.

Biological Testing :

- Screen analogs in kinase panels (e.g., Eurofins KinaseProfiler™) to identify selectivity trends.

- Use molecular docking (AutoDock Vina) to correlate substituent changes with binding affinity to HDAC2 (PDB: 6G3O) .

Data Analysis :

- Generate 3D-QSAR models using CoMFA/CoMSIA to guide further optimization .

Q. Example SAR Table :

| Substituent (R) | ITK IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | Solubility (µg/mL) |

|---|---|---|---|

| Isopropylthio | 0.12 | 1.8 | 15 |

| Phenylthio | 0.45 | 3.2 | 8 |

| tert-Butylthio | 0.08 | 2.1 | 5 |

Q. What strategies can resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

Experimental Replication :

- Standardize assay conditions (e.g., ATP concentration, pH, temperature) across labs.

- Use reference inhibitors (e.g., SAHA for HDACs) as internal controls .

Data Normalization :

- Express activity as % inhibition relative to vehicle and positive controls.

- Apply Hill slope corrections to account for assay artifacts.

Mechanistic Studies :

- Perform thermal shift assays (TSA) to validate direct target engagement .

- Use CRISPR knockouts to confirm on-target effects (e.g., ITK-deficient T-cells) .

Example Conflict Resolution Workflow :

![Conflict Resolution Workflow]

Hypothetical workflow for reconciling discrepant IC₅₀ values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.